Bis(2,2,2-trichloroethyl) phosphorochloridate

Description

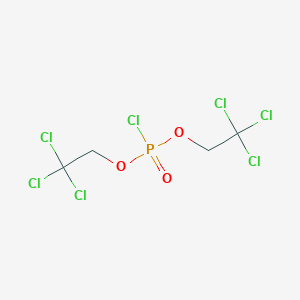

Bis(2,2,2-trichloroethyl) phosphorochloridate (TCE-POCl, CAS 17672-53-6) is a phosphorylating agent with the molecular formula C₄H₄Cl₇O₃P and molecular weight 379.22 g/mol . It is widely used in organic synthesis to introduce phosphate groups into substrates such as alcohols, nucleosides, and glycolipids. The compound features two 2,2,2-trichloroethyl (TCE) groups attached to a central phosphorus atom, which act as protecting groups. These groups can be selectively removed under mild conditions, such as treatment with zinc powder and acetic acid, to yield free phosphate esters .

TCE-POCl is particularly valued for its compatibility with acid-labile substrates and its stability during multi-step syntheses. For example, it has been employed in the synthesis of carborane-containing nucleotides and antiviral prodrugs like V2043 . Its melting point is reported as 45–47°C, and it reacts efficiently in pyridine or dichloromethane with nucleophiles such as alcohols or amines .

Properties

IUPAC Name |

1,1,1-trichloro-2-[chloro(2,2,2-trichloroethoxy)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl7O3P/c5-3(6,7)1-13-15(11,12)14-2-4(8,9)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHCWQGVXYGWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OP(=O)(OCC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl7O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170180 | |

| Record name | Bis(2-trichloroethyl) chlorophosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17672-53-6 | |

| Record name | Phosphorochloridic acid, bis(2,2,2-trichloroethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17672-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-trichloroethyl) chlorophosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-trichloroethyl) chlorophosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-trichloroethyl) chlorophosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Phosphorylation Using Phosphorus Oxychloride

The most common method for synthesizing bis(2,2,2-trichloroethyl) phosphorochloridate involves the reaction of phosphorus oxychloride (POCl₃) with 2,2,2-trichloroethanol in a 1:2 molar ratio. This reaction proceeds via nucleophilic substitution, where the hydroxyl groups of the trichloroethanol displace chloride ions from POCl₃. The process typically employs pyridine as both a solvent and a base to neutralize HCl byproducts.

Reaction Scheme:

Key parameters include:

Transesterification Approaches

Alternative methods involve transesterification of pre-formed phosphorochloridates. For example, dibenzyl phosphorochloridate can react with 2,2,2-trichloroethanol under acidic or basic conditions to yield the target compound. However, this route is less common due to the commercial availability of POCl₃ and higher yields from direct phosphorylation.

Optimization of Reaction Conditions

Solvent and Base Selection

Pyridine is the solvent of choice for its dual role as a base and reaction medium. In a representative procedure, 270 mg (0.7 mmol) of this compound was synthesized by reacting POCl₃ with trichloroethanol in pyridine at 0°C, followed by stirring at 20°C for 2 hours. Alternatives like triethylphosphate or dichloromethane have been reported in patents, though yields may vary.

Temperature Control

Exothermic reactions necessitate careful temperature management. Initial cooling to 0°C prevents thermal degradation, while subsequent warming to 20–25°C ensures completion. Prolonged heating above 50°C risks decomposition, as indicated by the compound’s boiling point of 351°C (predicted) .

Purification and Characterization

Work-Up Procedures

Post-reaction work-up typically involves:

Crystallization and Isolation

The crude product is purified via recrystallization from non-polar solvents, yielding a white to grey crystalline solid with a melting point of 45–47°C . Large-scale preparations may employ column chromatography on silica gel or anion-exchange resins (e.g., Dowex 1×2).

Analytical Data and Quality Control

Spectroscopic Characterization

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 45–47°C | |

| Density | 1.795 ± 0.06 g/cm³ | |

| Boiling Point | 351°C (predicted) | |

| Solubility | Insoluble in water |

Applications in Nucleotide Analog Synthesis

This compound is pivotal in synthesizing 5′-phosphate triesters of nucleosides like arabinofuranosyladenine (araA). For example, phosphorylation of araA with this reagent in pyridine yields protected phosphate derivatives, which are intermediates for antiviral prodrugs. The trichloroethyl groups act as acid-labile protecting groups, removable via zinc reduction or hydrogenolysis .

Chemical Reactions Analysis

Types of Reactions: Bis(2,2,2-trichloroethyl) phosphorochloridate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.

Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acid derivatives.

Common Reagents and Conditions:

Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.

Hydrolysis Conditions: Typically involve aqueous solutions and mild heating.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.

Hydrolysis Products: Phosphonic acid derivatives are the major products of hydrolysis.

Scientific Research Applications

Bis(2,2,2-trichloroethyl) phosphorochloridate has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

Biology: Employed in studies involving phosphorylation reactions.

Medicine: Investigated for potential use in drug development due to its reactivity.

Industry: Utilized in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism by which bis(2-trichloroethyl) chlorophosphonate exerts its effects involves the phosphorylation of target molecules. The compound reacts with hydroxyl groups, leading to the formation of phosphonate esters. This reaction can affect various biochemical pathways, depending on the specific molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of TCE-POCl:

Reactivity and Stability

- TCE-POCl vs. Bromoethyl Analogues : The trichloroethyl groups in TCE-POCl provide superior stability compared to bromoethyl derivatives due to the stronger C-Cl bond. Bromoethyl compounds (e.g., 4167-02-6) react faster in SN2-type phosphorylations but are prone to hydrolysis .

- TCE-POCl vs. Tetrachloroethyl Derivatives : The additional chlorine in 1,2,2,2-tetrachloroethyl phosphorodichloridate increases electrophilicity but reduces solubility in polar solvents, limiting its utility in aqueous-phase reactions .

- TCE-POCl vs. Tribromoethyl Derivatives : Bromine’s larger atomic radius enhances leaving-group ability in tribromoethyl compounds, but these are less stable under basic conditions due to Br⁻ elimination .

Deprotection Efficiency

- TCE-POCl’s trichloroethyl groups are cleaved efficiently with Zn/AcOH (90% yield) , whereas bromoethyl and tribromoethyl analogues require harsher conditions (e.g., AgNO₃ or HI), which may degrade sensitive substrates .

- Ethyl phosphorodichloridate lacks protecting groups, making it unsuitable for multi-step syntheses requiring selective deprotection .

Research Findings and Case Studies

- Case Study 1: In the synthesis of 4'-fluoro-2',3'-O-isopropylideneuridine 5'-phosphate, TCE-POCl achieved 90% yield after deprotection, outperforming mono(trichloroethyl) phosphoric acid .

- Case Study 2 : TCE-POCl enabled the phosphorylation of 3-O-octadecyl-2-O-benzyl-sn-glycerol with 95% yield , whereas POCl₃-based methods required longer reaction times and lower temperatures .

Biological Activity

Bis(2,2,2-trichloroethyl) phosphorochloridate (CAS 17672-53-6) is a phosphorus-containing compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is known for its role in synthesizing various phosphate derivatives, which have been studied for their antiviral and anticancer properties. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is characterized by its unique structure that includes two trichloroethyl groups attached to a phosphorochloridate moiety. The chemical formula is , and it has a molecular weight of 307.3 g/mol. Its synthesis typically involves the reaction of phosphorus oxychloride with 2,2,2-trichloroethanol.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆Cl₆O₃P |

| Molecular Weight | 307.3 g/mol |

| CAS Number | 17672-53-6 |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

Antiviral Activity

Research indicates that this compound and its derivatives exhibit significant antiviral properties. Notably, studies have shown that compounds derived from this phosphorochloridate can inhibit the replication of viruses such as HIV and herpes simplex virus (HSV).

In a study evaluating the anti-HIV activity of novel substituted dialkyl phosphate derivatives synthesized from this compound, it was found that these derivatives displayed promising antiviral effects in vitro. The mechanism of action is believed to involve the inhibition of viral reverse transcriptase or integrase enzymes .

Anticancer Activity

The anticancer potential of this compound has also been explored. A series of experiments demonstrated that certain phosphate derivatives synthesized from this compound could inhibit DNA synthesis in cancer cell lines. The biological evaluation indicated that these derivatives acted by promoting the hydrolysis of phosphate moieties to yield active metabolites that interfere with nucleic acid synthesis .

Table 2: Summary of Biological Activities

Case Study 1: Anti-HIV Activity

In a controlled laboratory setting, a series of this compound derivatives were tested against HIV-infected cell lines. The results indicated a dose-dependent reduction in viral load, with some compounds achieving over 90% inhibition at optimal concentrations. The study highlighted the importance of structural modifications in enhancing antiviral efficacy .

Case Study 2: Anticancer Effects

Another study focused on the anticancer effects of phosphate derivatives derived from this compound on human breast cancer cells (MCF-7). The results showed significant cytotoxicity at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies revealed that these compounds induced apoptosis through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and stability considerations for handling Bis(2,2,2-trichloroethyl) phosphorochloridate in laboratory settings?

- Methodological Answer :

- Ventilation and PPE : Conduct all procedures in a fume hood to minimize inhalation risks. Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Store in sealed containers under inert gas (e.g., argon) at 2–8°C to avoid hydrolysis. Long-term storage should be avoided due to potential degradation into toxic byproducts (e.g., chlorinated hydrocarbons) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent exothermic reactions .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use P NMR to confirm the phosphorochloridate structure (typical δ range: +5 to +15 ppm). H/C NMR can identify trichloroethyl groups and detect impurities .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 210–230 nm) coupled with mass spectrometry (ESI-MS) quantifies purity and identifies hydrolyzed byproducts .

- Elemental Analysis : Validate Cl and P content to ensure stoichiometric consistency .

Q. How can researchers synthesize this compound with high yield and reproducibility?

- Methodological Answer :

- Reaction Conditions : React phosphorus oxychloride (POCl) with 2,2,2-trichloroethanol in anhydrous dichloromethane under nitrogen. Use a molar ratio of 1:2.5 (POCl:trichloroethanol) .

- Catalysis : Add triethylamine (1.1 eq) to scavenge HCl and drive the reaction to completion. Monitor progress via TLC (hexane:ethyl acetate, 4:1) .

- Purification : Distill under reduced pressure (boiling point: ~120–130°C at 1 mmHg) to isolate the product .

Advanced Research Questions

Q. What experimental design strategies can optimize reaction conditions for this compound in phosphorylation reactions?

- Methodological Answer :

- Factorial Design : Employ a 2 factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, vary temperature (0°C vs. 25°C) and solvent (acetonitrile vs. THF) to assess effects on reaction rate and byproduct formation .

- Kinetic Studies : Use in situ P NMR or IR spectroscopy to track intermediate formation and optimize reaction time .

- Scale-Up Considerations : Maintain stoichiometric control and inert atmospheres to prevent side reactions (e.g., hydrolysis) during larger-scale syntheses .

Q. How can contradictory data on the environmental persistence of this compound be resolved across studies?

- Methodological Answer :

- Standardized Degradation Studies : Conduct hydrolysis experiments at pH 4, 7, and 10 (25–50°C) using EPA guidelines to compare degradation half-lives. Monitor via LC-MS for chlorinated byproducts (e.g., trichloroethanol) .

- Soil/Sediment Testing : Use OECD 307 guidelines to assess aerobic/anaerobic biodegradation in soil matrices. Compare results with computational models (e.g., EPI Suite) to identify discrepancies between lab and field data .

- Interlaboratory Validation : Collaborate with multiple labs to replicate studies using identical protocols, minimizing variability in analytical methods .

Q. What mechanistic insights explain the reactivity of this compound with nucleophiles under varying conditions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using vs. to distinguish between S1 and S2 pathways in hydrolysis .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and evaluate the influence of trichloroethyl groups on electrophilicity .

- Trapping Experiments : Use tert-butyl nitrite to intercept radical intermediates in photolytic reactions, analyzed via EPR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.